molecular formula C11H7Cl3N2OS B287719 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B287719
M. Wt: 321.6 g/mol
InChI Key: JPBKXCHPRUVSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, also known as DMTC, is a synthetic compound that has shown significant potential in scientific research applications. DMTC is a member of the thiazole family and has a molecular weight of 324.6 g/mol.

Mechanism of Action

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide exerts its anti-cancer effects through various mechanisms. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, which ultimately leads to the inhibition of cancer cell growth. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that plays a critical role in the stability and function of various oncogenic proteins. Inhibition of HSP90 leads to the degradation of these oncogenic proteins, which ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to induce cell cycle arrest in cancer cells, which is a process that leads to the inhibition of cancer cell growth. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been shown to induce oxidative stress in cancer cells, which is a process that leads to the accumulation of reactive oxygen species (ROS) and ultimately leads to the induction of apoptosis. In addition, 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer metastasis.

Advantages and Limitations for Lab Experiments

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that can be easily synthesized in the lab. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has some limitations for lab experiments. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide research. One future direction is to investigate the potential of 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide as a cancer therapeutic agent. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has shown significant potential in preclinical studies, and more research is needed to determine its efficacy and safety in clinical trials. Another future direction is to investigate the potential of 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide as a treatment for other diseases, such as neurodegenerative diseases and inflammatory diseases. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies, and more research is needed to determine its potential in these areas. Finally, future research should focus on improving the solubility and bioavailability of 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, which can enhance its potential as a therapeutic agent.

Synthesis Methods

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can be synthesized through a three-step process. The first step involves the reaction of 3,5-dichloroaniline with methyl isothiocyanate to form 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboximidamide. The second step involves the reaction of the intermediate product with thionyl chloride to form 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid chloride. The final step involves the reaction of the acid chloride with ammonia to form 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide.

Scientific Research Applications

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has shown significant potential in scientific research applications, especially in the field of cancer research. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. In addition, 2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

Product Name

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C11H7Cl3N2OS

Molecular Weight

321.6 g/mol

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H7Cl3N2OS/c1-5-9(18-11(14)15-5)10(17)16-8-3-6(12)2-7(13)4-8/h2-4H,1H3,(H,16,17)

InChI Key

JPBKXCHPRUVSQV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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